molecular formula C20H22ClN3O3S B2927066 1-(4-chlorobenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946299-36-1

1-(4-chlorobenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No.: B2927066
CAS No.: 946299-36-1
M. Wt: 419.92
InChI Key: TYMDQPZEDRFHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a useful research compound. Its molecular formula is C20H22ClN3O3S and its molecular weight is 419.92. The purity is usually 95%.
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Scientific Research Applications

Abiotic Degradation and Stability Studies

Research on sulfonylurea herbicides, closely related to the compound , indicates significant insights into their stability under various abiotic factors such as pH, temperature, and exposure to light. Studies have shown that these compounds can undergo degradation pathways leading to the formation of various byproducts depending on environmental conditions. For instance, under alkaline conditions, sulfonylurea compounds can degrade into specific amine and pyrimidine derivatives, while acidic conditions may lead to the formation of sulfonamides and aminopyrimidines. This information is crucial for understanding the environmental persistence and degradation mechanisms of these compounds, which can inform their safe use and disposal (Saha & Kulshrestha, 2002).

Pharmacological Applications

Another research area of interest is the pharmacological applications of sulfonylurea derivatives. For example, studies have synthesized and screened various sulfonylurea derivatives for anticonvulsant activity, utilizing models like maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsions. These investigations provide a foundation for developing new therapeutic agents, highlighting the sulfonylurea scaffold's potential in drug discovery for neurological conditions (Thakur et al., 2017).

Herbicide Degradation and Microbial Transformation

Agricultural research on sulfonylurea herbicides like chlorimuron-ethyl reveals their degradation by soil microorganisms, such as Aspergillus niger, which can metabolize these compounds to harness energy. This microbial transformation results in the cleavage of the sulfonylurea bridge, producing metabolites that have less environmental impact. Understanding these microbial pathways is essential for developing strategies to mitigate the phytotoxicity of sulfonylurea residues in agricultural soils (Sharma, Banerjee, & Choudhury, 2012).

Innovations in Cancer Detection

On the biomedical front, research into novel sulfonylurea-based dyes for optical imaging has opened new avenues for cancer detection. Such dyes, characterized by their water solubility and enhanced quantum yield, have shown potential in developing molecular-based beacons for targeting and visualizing cancerous cells. This innovative approach underscores the sulfonylurea compounds' versatility in creating diagnostic tools for early and accurate cancer detection (Pham, Medarova, & Moore, 2005).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-14-19(17-5-3-4-6-18(17)24(14)2)28(26,27)12-11-22-20(25)23-13-15-7-9-16(21)10-8-15/h3-10H,11-13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMDQPZEDRFHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.